methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate

Description

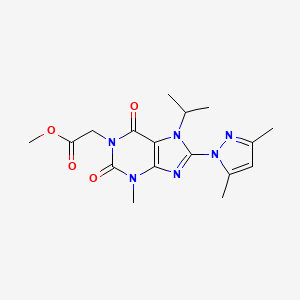

Methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate (CAS: 1013968-71-2) is a purine-derived heterocyclic compound with a molecular formula of C₁₇H₂₂N₆O₄ and a molecular weight of 374.401 g/mol . Its structure features a purine core substituted with a 3,5-dimethylpyrazole moiety at the 8-position, an isopropyl group at the 7-position, and a methyl ester at the 1-position via an acetoxy linker.

Its synthesis route remains unspecified in the evidence, but analogous purine derivatives are typically synthesized via multi-step alkylation, cyclization, or coupling reactions .

Properties

IUPAC Name |

methyl 2-[8-(3,5-dimethylpyrazol-1-yl)-3-methyl-2,6-dioxo-7-propan-2-ylpurin-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O4/c1-9(2)22-13-14(18-16(22)23-11(4)7-10(3)19-23)20(5)17(26)21(15(13)25)8-12(24)27-6/h7,9H,8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCWNLKPWMQPCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2C(C)C)C(=O)N(C(=O)N3C)CC(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Pyrazole and Imidazole Compounds

Pyrazole and imidazole compounds are known for their diverse pharmacological effects. They have been used in the development of new drugs due to their broad range of chemical and biological properties. For instance, derivatives of pyrazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Target of Action

The primary targets of these compounds can vary widely depending on their specific structures and functional groups. They can interact with a variety of enzymes, receptors, and other proteins in the body, leading to their diverse biological activities.

Mode of Action

The mode of action of these compounds also depends on their specific structures and the targets they interact with. They can act by inhibiting or activating their targets, leading to changes in cellular processes.

Biochemical Pathways

These compounds can affect various biochemical pathways depending on their targets. For example, they can influence pathways related to inflammation, cell growth, and metabolism.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely. Factors such as the compound’s solubility, stability, and molecular size can influence its bioavailability.

Biological Activity

Methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate (CAS Number: 1013968-71-2) is a complex organic compound belonging to the purine derivatives family. Its unique structural features, including a pyrazole ring and various alkyl substituents, contribute to its diverse biological activities. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 374.4 g/mol. The structural complexity arises from the integration of various functional groups that enhance its reactivity and potential biological interactions .

The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The purine scaffold allows for competitive inhibition or allosteric modulation of target proteins. For instance, it has been suggested that compounds with similar structures can inhibit enzymes involved in nucleic acid metabolism, which is critical for pathogens like Helicobacter pylori . This compound may also influence pathways related to cancer cell proliferation due to the presence of the pyrazole moiety known for its anticancer properties .

Biological Activities

Recent studies have highlighted several notable biological activities associated with this compound:

1. Anticancer Activity:

- The compound has shown promising results against various cancer cell lines. For example, pyrazole derivatives are known to exhibit cytotoxic effects against cervical and prostate cancer cell lines .

2. Antimicrobial Properties:

- Similar compounds have demonstrated antimicrobial activity against a range of pathogens. The inhibition of nucleic acid synthesis in bacteria could be a potential mechanism through which this compound exerts its effects .

3. Anti-inflammatory Effects:

- Research indicates that pyrazole derivatives can exhibit anti-inflammatory properties by modulating inflammatory pathways . This aspect is crucial for therapeutic applications in chronic inflammatory diseases.

Case Studies

Several case studies have examined the biological effects of related pyrazole compounds:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate, we compare it with structurally related heterocyclic compounds from the literature (Table 1).

Table 1. Comparative Analysis of Structural and Physicochemical Properties

Structural and Functional Group Analysis

- Core Heterocycle: The target compound’s purine core distinguishes it from the thiophene (7a) and imidazopyridine (1l) backbones of the comparators.

- Substituents: The 3,5-dimethylpyrazole group in the target compound contrasts with the cyanothiophene in 7a and the 4-nitrophenyl group in 1l. Pyrazole moieties are known for hydrogen-bonding capabilities, which may enhance binding affinity in biological systems . The methyl ester in the target compound and the diethyl esters in 1l suggest moderate solubility in organic solvents, whereas 7a’s cyano and ketone groups may increase polarity . The isopropyl group in the target compound likely enhances lipophilicity compared to 1l’s phenethyl chain or 7a’s simpler substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.